Cas no 2137697-07-3 (3-(fluoromethyl)cyclobutanamine;hydrochloride)

3-(Fluoromethyl)cyclobutanamine hydrochloride is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of a fluoromethyl group enhances metabolic stability and bioavailability, while the cyclobutane ring contributes to conformational rigidity, influencing binding affinity in target interactions. The hydrochloride salt form improves solubility and handling properties, facilitating formulation and storage. This compound is particularly valuable in medicinal chemistry for the development of novel bioactive molecules, where fluorine substitution is often employed to modulate pharmacokinetic profiles. Its structural features make it a versatile intermediate for the synthesis of more complex derivatives.
3-(fluoromethyl)cyclobutanamine;hydrochloride structure
2137697-07-3 structure
Product Name:3-(fluoromethyl)cyclobutanamine;hydrochloride
CAS No:2137697-07-3
MF:C5H11ClFN
MW:139.598943948746
CID:5183944
Update Time:2026-03-05

3-(fluoromethyl)cyclobutanamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride
    • 3-(fluoromethyl)cyclobutan-1-amine;hydrochloride
    • cis-3-(Fluoromethyl)cyclobutan-1-amine hydrochloride
    • (1r,3r)-3-(fluoromethyl)cyclobutan-1-amine hydrochloride
    • (1s,3s)-3-(fluoromethyl)cyclobutan-1-amine hydrochloride
    • Rel-(1r,3r)-3-(fluoromethyl)cyclobutan-1-amine hydrochloride
    • 3-(fluoromethyl)cyclobutanamine;hydrochloride
    • Inchi: 1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H
    • InChI Key: JKAJXTLZYZNHQJ-UHFFFAOYSA-N
    • SMILES: Cl.FCC1CC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 59.1
  • Topological Polar Surface Area: 26

3-(fluoromethyl)cyclobutanamine;hydrochloride Pricemore >>

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Additional information on 3-(fluoromethyl)cyclobutanamine;hydrochloride

Research Brief on 3-(fluoromethyl)cyclobutanamine;hydrochloride (CAS: 2137697-07-3): Recent Advances and Applications

3-(fluoromethyl)cyclobutanamine;hydrochloride (CAS: 2137697-07-3) is a fluorinated cyclobutane derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been explored for its potential applications in central nervous system (CNS) disorders, pain management, and other therapeutic areas. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for further development.

The synthesis of 3-(fluoromethyl)cyclobutanamine;hydrochloride involves multi-step organic transformations, with recent advancements emphasizing improved yield and purity. Researchers have reported innovative methodologies to introduce the fluoromethyl group onto the cyclobutane ring, leveraging modern fluorination techniques. These developments are critical for scaling up production and ensuring the compound's suitability for preclinical and clinical studies.

Pharmacological evaluations of 3-(fluoromethyl)cyclobutanamine;hydrochloride have revealed its potent activity as a modulator of specific neurotransmitter systems. In vitro and in vivo studies suggest that the compound exhibits high affinity for certain receptor subtypes, which may underlie its therapeutic effects. For instance, recent findings indicate its potential efficacy in models of neuropathic pain and depression, with a favorable safety profile compared to existing treatments.

Mechanistic insights into the compound's action have been elucidated through advanced biochemical and structural biology techniques. X-ray crystallography and molecular docking studies have provided detailed information about its binding interactions with target proteins, offering a foundation for structure-activity relationship (SAR) optimization. These insights are instrumental in designing next-generation derivatives with enhanced potency and selectivity.

In addition to its standalone therapeutic potential, 3-(fluoromethyl)cyclobutanamine;hydrochloride has been investigated as a building block for more complex drug molecules. Its incorporation into prodrugs and conjugates has shown promise in improving pharmacokinetic properties, such as bioavailability and metabolic stability. Collaborative efforts between academia and industry are underway to explore these applications further.

Despite the progress, challenges remain in the development of 3-(fluoromethyl)cyclobutanamine;hydrochloride. Issues such as metabolic degradation and potential off-target effects necessitate continued research. However, the compound's versatility and the growing body of supportive data underscore its potential to address unmet medical needs. Future studies are expected to focus on translational research, including toxicology assessments and formulation development, to advance it toward clinical trials.

In conclusion, 3-(fluoromethyl)cyclobutanamine;hydrochloride (CAS: 2137697-07-3) represents a compelling area of research in the chemical biology and pharmaceutical sciences. Its unique chemical structure, combined with promising preclinical data, positions it as a valuable tool for drug discovery and development. Continued interdisciplinary collaboration will be essential to fully realize its therapeutic potential and bring innovative treatments to patients.

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